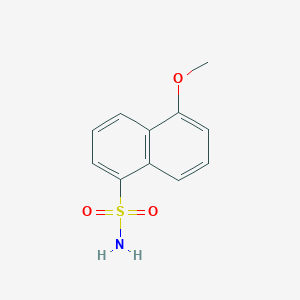

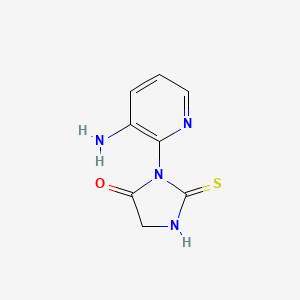

2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of neuroscience. MNPA is a synthetic compound that was first synthesized in 2001 and has since been studied extensively for its potential use as a tool in neuroscience research.

Scientific Research Applications

Therapeutic Applications in Medicine

2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, as part of the broader class of tetrahydroisoquinoline (THIQ) derivatives, shows significant potential in various therapeutic applications. THIQs have been recognized for their neuroprotective, anti-addictive, and antidepressant properties in several studies. Specifically, these compounds have been evaluated for their effectiveness against neurodegenerative diseases, including Parkinson's disease, and in the treatment of addiction and depression in animal models. The research highlights the neuroprotective mechanisms of THIQ derivatives, suggesting their potential in addressing central nervous system disorders through the modulation of monoaminergic systems, MAO inhibition, and glutamate system activity reduction (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018; Singh & Shah, 2017).

Neurodegenerative Disease Research

The neurotoxicity and neuroprotective aspects of THIQ derivatives have been a subject of extensive research, with a particular focus on their impact on neurodegenerative diseases like Parkinson's disease. Studies have explored the mechanisms through which these compounds interact with neuronal systems, offering insights into their potential therapeutic benefits and risks. The balance between neurotoxic effects and neuroprotective outcomes in the context of complex I inhibition in mitochondria has been critically examined, highlighting the nuanced roles these compounds play in neurodegeneration and neuroprotection (Kotake & Ohta, 2003).

Chemical Synthesis and Pharmacological Importance

The synthesis and pharmacological significance of isoquinoline derivatives, including 2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, have been a focus of research due to their broad spectrum of biological activities. These activities include antimicrobial, antibacterial, antitumor effects, and their presence in numerous natural products. Research has delved into the structural, biosynthetic, and pharmacological aspects of these compounds, underlining their importance in drug discovery and medicinal chemistry (Dembitsky, Gloriozova, & Poroikov, 2015; Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

properties

IUPAC Name |

2-methyl-1-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9(2)13(16)14-6-5-10-3-4-12(15(17)18)7-11(10)8-14/h3-4,7,9H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIMFWUBWCLODS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2638311.png)

![[2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2638313.png)

![N-[5-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2638316.png)

![1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638317.png)

![4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2638323.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2638328.png)

![[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2638331.png)

![1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2638332.png)